molecular formula C5H11NO2 B1194887 Betaine aspartate CAS No. 52921-08-1

Betaine aspartate

Cat. No.: B1194887
CAS No.: 52921-08-1
M. Wt: 117.15 g/mol
InChI Key: KWIUHFFTVRNATP-UHFFFAOYSA-N
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Description

Betaine aspartate is a compound formed by the combination of betaine and aspartic acid. Betaine, also known as trimethylglycine, is a derivative of the amino acid glycine and is widely distributed in nature. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. This compound is known for its potential health benefits, including its role in liver function, detoxification, and as a methyl donor in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betaine aspartate can be synthesized through the reaction of betaine hydrochloride with aspartic acid in an aqueous solution. The reaction typically involves dissolving betaine hydrochloride and aspartic acid in water, followed by neutralization with a base such as sodium hydroxide. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The industrial process may also involve additional purification steps such as recrystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Betaine aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Betaine aspartate has a wide range of applications in scientific research:

Mechanism of Action

Betaine aspartate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a methyl donor and its involvement in the urea cycle. This combination provides synergistic benefits in detoxification and metabolic processes, making it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

2-(trimethylazaniumyl)acetate
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InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
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InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-N
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Canonical SMILES

C[N+](C)(C)CC(=O)[O-]
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Molecular Formula

C5H11NO2
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Related CAS

590-46-5 (hydrochloride)
Record name Betaine
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DSSTOX Substance ID

DTXSID8022666
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Molecular Weight

117.15 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury
Record name Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt
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Solubility

Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol)
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Vapor Pressure

0.00000053 [mmHg]
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Mechanism of Action

Homocystinuria is a hereditary disorder characterized by high levels of the amino acid homocysteine. This condition can be caused by deficiencies or defects in cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl). CBS converts homocysteine to cystathionine, and a deficiency in this enzyme can lead to an accumulation of homocysteine. MTHFR is responsible for producing 5-methyltetrahydrofolate, a methyl donor that participates in the conversion of homocysteine back to methionine; therefore, an MTHFR deficiency can also lead to homocystinuria. Additionally, a defect in cobalamin (vitamin B12) cofactor metabolism can lead to homocystinuria, since a metabolite of cobalamin (methylcobalamin) promotes the conversion of homocysteine to methionine. Betaine transfers a methyl group via the enzyme betaine homocysteine methyl transferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG). In patients with homocystinuria, betaine reduces homocysteine levels and improves health outcomes., Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis)., Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations., Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate., Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme.
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Color/Form

Deliquescent scales or prisms

CAS No.

107-43-7
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Melting Point

301-305°C, Decomposes around 293 °C
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